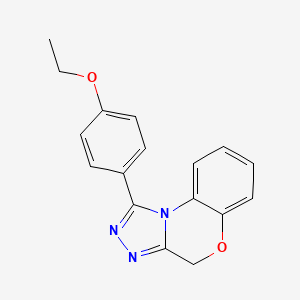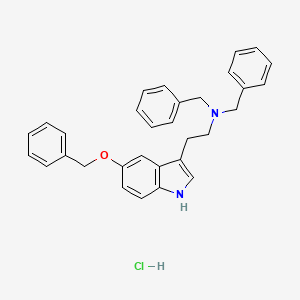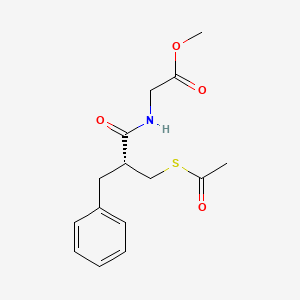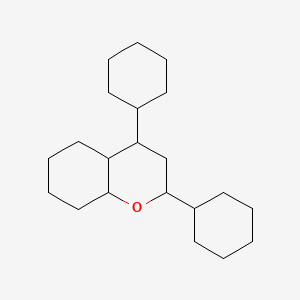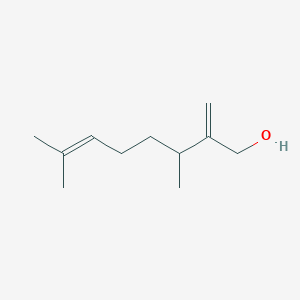
6-Octen-1-ol, 3,7-dimethyl-2-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Octen-1-ol, 3,7-dimethyl-2-methylene- is an organic compound with the molecular formula C10H18O. It is a type of alcohol that features a double bond and a methylene group, making it a versatile compound in organic synthesis.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Citral: One common method to synthesize 6-Octen-1-ol, 3,7-dimethyl-2-methylene- involves the hydrogenation of citral. Citral is first converted to citronellal, which is then hydrogenated to produce citronellol.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent reacts with an aldehyde to form the desired alcohol.
Industrial Production Methods:
Fractional Distillation: Industrially, citronellol can be isolated from essential oils through fractional distillation. This method separates the compound based on its boiling point.
Chemical Synthesis: Large-scale chemical synthesis involves the catalytic hydrogenation of citral or the use of Grignard reagents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: 6-Octen-1-ol, 3,7-dimethyl-2-methylene- can undergo oxidation to form citronellal or citronellic acid.
Reduction: It can be reduced to form dihydrocitronellol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reactions: Acid chlorides or anhydrides are used to form esters, while alkyl halides are used for ether formation.
Major Products:
Oxidation Products: Citronellal, citronellic acid.
Reduction Products: Dihydrocitronellol.
Substitution Products: Citronellyl acetate, citronellyl formate
Wissenschaftliche Forschungsanwendungen
6-Octen-1-ol, 3,7-dimethyl-2-methylene- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industry due to its pleasant scent and taste.
Wirkmechanismus
The mechanism of action of 6-Octen-1-ol, 3,7-dimethyl-2-methylene- involves its interaction with cellular membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis and death. In biological systems, it may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Citronellal: An aldehyde with a similar structure but different functional group.
Citronellic Acid: An oxidized form of citronellol.
Citronellyl Acetate: An ester derivative of citronellol.
Uniqueness: 6-Octen-1-ol, 3,7-dimethyl-2-methylene- is unique due to its dual functionality as both an alcohol and an unsaturated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
18478-46-1 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
3,7-dimethyl-2-methylideneoct-6-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,10,12H,4-5,7-8H2,1-3H3 |
InChI-Schlüssel |
QGRLZQDPVRYSKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)C(=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
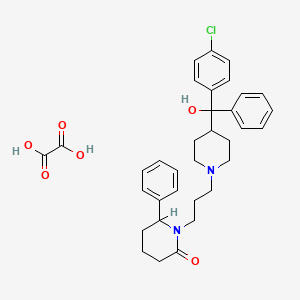
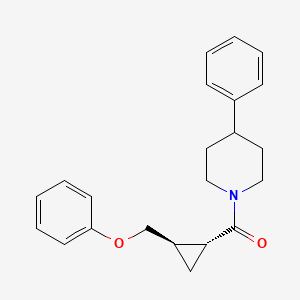
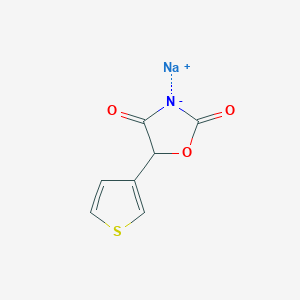
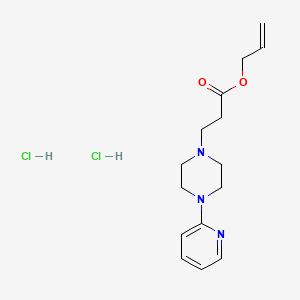
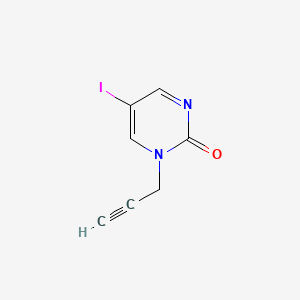
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)
